molecular formula C9H15Cl2N3O B6220319 (2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamide dihydrochloride CAS No. 178932-81-5

(2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamide dihydrochloride

Cat. No.: B6220319
CAS No.: 178932-81-5
M. Wt: 252.1
InChI Key:
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Description

(2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamide dihydrochloride, commonly referred to as ‘AMPA-DHC’, is a synthetic compound with a wide range of applications in scientific research. It is a pyridine-based amide derivative, with an amine group at the alpha position of the propanamide moiety. This compound has been used extensively in the fields of neuroscience, pharmacology, biochemistry, and physiology. AMPA-DHC has been used to study the effects of various drugs, hormones, and other compounds on the nervous system, as well as to investigate the mechanism of action of various biochemical processes.

Mechanism of Action

The mechanism of action of AMPA-DHC is not fully understood. However, it is believed that the compound acts as an agonist at AMPA receptors, which are located on the surface of neurons in the brain and spinal cord. This allows AMPA-DHC to modulate neuronal excitability and synaptic plasticity. In addition, AMPA-DHC has been shown to modulate the release of neurotransmitters, such as glutamate, from presynaptic terminals.
Biochemical and Physiological Effects
AMPA-DHC has been shown to have various biochemical and physiological effects. It has been found to modulate the release of neurotransmitters, including glutamate, from presynaptic terminals. It has also been shown to increase the excitability of neurons, as well as to increase the frequency and duration of synaptic plasticity. Additionally, AMPA-DHC has been found to modulate the release of hormones, such as adrenaline and noradrenaline, from the adrenal gland.

Advantages and Limitations for Lab Experiments

AMPA-DHC has several advantages for laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without significant degradation. Additionally, it is easily soluble in aqueous solutions, which makes it easy to work with in laboratory experiments. However, AMPA-DHC can be toxic in large doses and should be handled with caution.

Future Directions

There are numerous potential future directions for research involving AMPA-DHC. These include further investigation of the mechanism of action of AMPA-DHC, as well as the development of novel compounds based on the structure of AMPA-DHC that may have improved efficacy or fewer side effects. Additionally, further research into the effects of AMPA-DHC on the cardiovascular system and other physiological processes is needed. Finally, research into the potential therapeutic applications of AMPA-DHC, including potential treatments for neurological disorders, is an area of ongoing interest.

Synthesis Methods

AMPA-DHC can be synthesized via a two-step process. The first step involves the formation of a tertiary amide from the reaction of 2-amino-N-methyl-3-pyridinepropanamide and hydrochloric acid. This reaction is followed by the addition of a base, such as sodium hydroxide, to form the dihydrochloride salt of AMPA-DHC. The reaction is typically conducted under anhydrous conditions and requires careful monitoring of the reaction temperature to ensure complete conversion of the reactants.

Scientific Research Applications

AMPA-DHC has been widely used in scientific research, particularly in the field of neuroscience. It has been used to study the effects of various drugs, hormones, and other compounds on the nervous system. It has also been used to investigate the mechanism of action of various biochemical processes, including the regulation of neuronal excitability, synaptic plasticity, and neurotransmitter release. AMPA-DHC has also been used to study the effects of various drugs, hormones, and other compounds on the cardiovascular system.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamide dihydrochloride involves the reaction of N-methylpyridin-2-amine with (S)-2-chloro-3-(pyridin-2-yl)propanoic acid, followed by reduction of the resulting amide with sodium borohydride and subsequent acidification with hydrochloric acid to yield the dihydrochloride salt.", "Starting Materials": [ "N-methylpyridin-2-amine", "(S)-2-chloro-3-(pyridin-2-yl)propanoic acid", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: React N-methylpyridin-2-amine with (S)-2-chloro-3-(pyridin-2-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form (2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamide.", "Step 2: Reduce the amide using sodium borohydride in a suitable solvent such as ethanol or methanol to yield the corresponding amine.", "Step 3: Acidify the amine with hydrochloric acid to form the dihydrochloride salt of (2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamide." ] }

178932-81-5

Molecular Formula

C9H15Cl2N3O

Molecular Weight

252.1

Purity

95

Origin of Product

United States

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